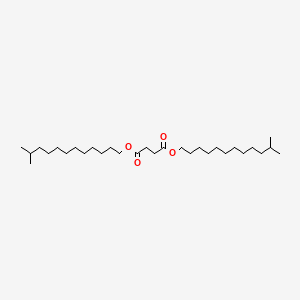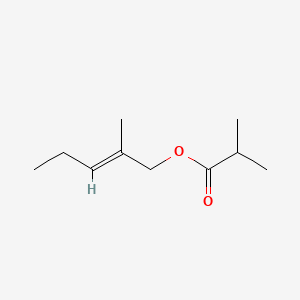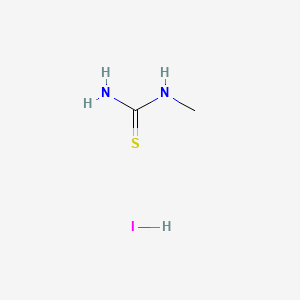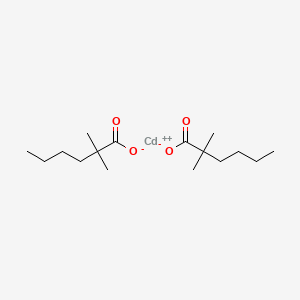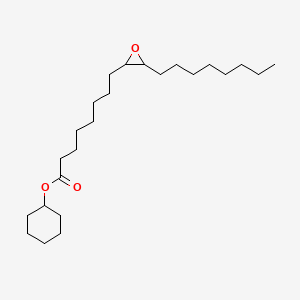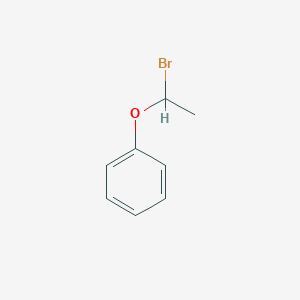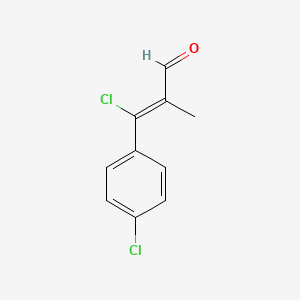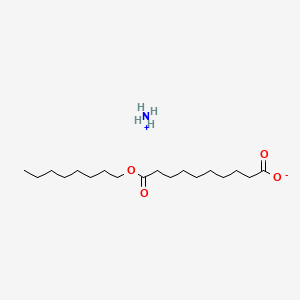
Schimawalin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Schimawalin B is typically isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves homogenizing the dried leaves or flowers of Schima wallichii in aqueous acetone, followed by filtration and extraction with n-butanol-methanol (9:1). The butanol-soluble portion is then subjected to repeated column chromatography to isolate this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the difficulty in synthesizing it chemically. The primary method of obtaining this compound remains extraction from natural sources.
化学反応の分析
Types of Reactions: Schimawalin B, being a tannin, can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Hydrolysis: this compound can be hydrolyzed to yield simpler phenolic compounds.
Complexation: It can form complexes with proteins and metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Complexation: Metal salts like ferric chloride can be used for complexation reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Hydrolysis: Simpler phenolic acids and sugars.
Complexation: Tannin-metal complexes.
科学的研究の応用
Chemistry: As a model compound for studying the properties and reactions of hydrolyzable tannins.
Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores.
Industry: Potential use in the development of natural antioxidants and preservatives due to its ability to form complexes with proteins and metal ions.
作用機序
The mechanism by which Schimawalin B exerts its effects, particularly its anti-HIV activity, involves the inhibition of viral replication. It is believed to interfere with the viral enzymes and proteins necessary for the virus to replicate and infect host cells . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form complexes with proteins is a key factor.
類似化合物との比較
Schimawalin B is unique among tannins due to its dimeric structure. Similar compounds include:
Camelliin A and B: Also dimeric hydrolyzable tannins isolated from Camellia species.
Gemin D: A monomeric hydrolyzable tannin with similar anti-HIV activity.
Uniqueness: this compound’s unique dimeric structure and its significant biological activities, particularly its anti-HIV properties, set it apart from other tannins
特性
CAS番号 |
138614-71-8 |
|---|---|
分子式 |
C75H52O48 |
分子量 |
1721.2 g/mol |
IUPAC名 |
[3,4,21,22,23-pentahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-5-[2,3,4-trihydroxy-6-[4,5,6-trihydroxy-1-oxo-3-(3,4,5-trihydroxybenzoyl)oxyhexan-2-yl]oxycarbonylphenoxy]-9,14,16-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoate |
InChI |
InChI=1S/C75H52O48/c76-13-35(88)51(97)60(116-66(104)16-1-25(78)44(90)26(79)2-16)39(14-77)115-72(110)23-9-32(85)48(94)56(102)58(23)113-37-11-21-41(55(101)52(37)98)40-19(7-31(84)47(93)54(40)100)36(89)15-112-74-64(121-70(21)108)63(119-67(105)17-3-27(80)45(91)28(81)4-17)65(120-68(106)18-5-29(82)46(92)30(83)6-18)75(123-74)122-73(111)24-10-33(86)49(95)57(103)59(24)114-38-12-22-43-42-20(69(107)118-62(43)53(38)99)8-34(87)50(96)61(42)117-71(22)109/h1-12,14,35,39,51,60,63-65,74-76,78-88,90-103H,13,15H2 |
InChIキー |
DLUUWUXPYGQUJI-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)OC4C(C(C(OC4O1)OC(=O)C5=CC(=C(C(=C5OC6=C(C7=C8C(=C6)C(=O)OC9=C8C(=CC(=C9O)O)C(=O)O7)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC1=C(C(=C(C=C1C(=O)OC(C=O)C(C(C(CO)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


